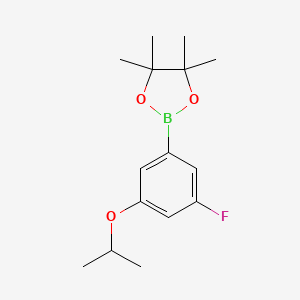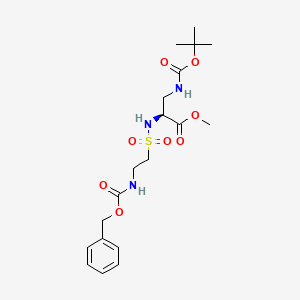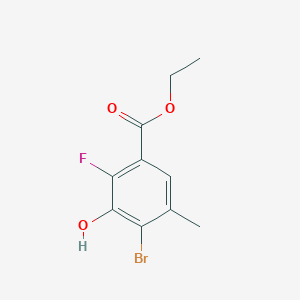
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring a bromine, fluorine, hydroxyl, and methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-hydroxy-5-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as iodo- or chloro-derivatives.
Oxidation: The major product would be 4-bromo-2-fluoro-3-oxo-5-methylbenzoic acid.
Reduction: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzyl alcohol.
Hydrolysis: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Its derivatives can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzoates on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
- Ethyl 4-bromo-5-fluoro-2-methylbenzoate
- Ethyl 3-bromo-5-fluoro-2-hydroxy-4-methoxybenzoate
Uniqueness
Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and hydroxyl groups on the benzene ring provides distinct chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H10BrFO3 |
|---|---|
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(14)6-4-5(2)7(11)9(13)8(6)12/h4,13H,3H2,1-2H3 |
InChI-Schlüssel |
MMLBMOAZWQTSDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






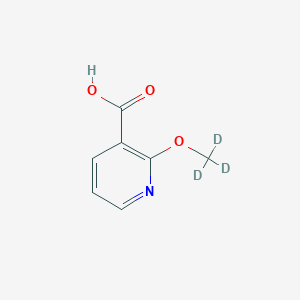

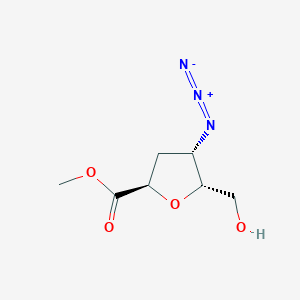
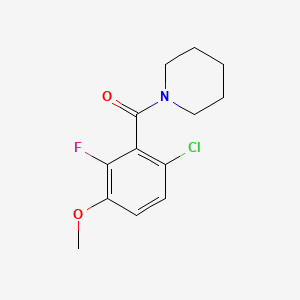
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
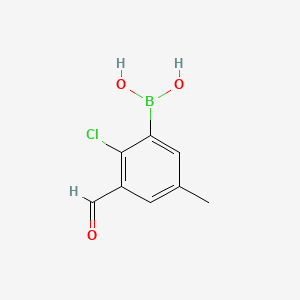
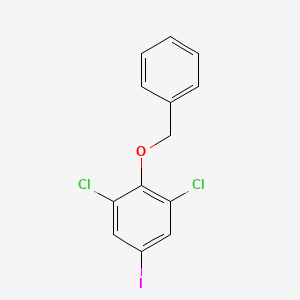
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)
